molecular formula C12H14NNaO5S B12438162 Faropenem Sodium Salt;Fropenum sodium

Faropenem Sodium Salt;Fropenum sodium

Cat. No.: B12438162
M. Wt: 307.30 g/mol
InChI Key: ICSAXRANXQSPQP-UHFFFAOYSA-M
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Description

Faropenem Sodium Salt (C₁₂H₁₄NNaO₅S), also known as Fropenum sodium, is a penem-class β-lactam antibiotic approved for oral and intravenous use . It inhibits bacterial cell wall synthesis, exhibiting broad-spectrum activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae), Gram-negative bacteria (e.g., Escherichia coli), and anaerobes . Clinical applications include respiratory, urinary, and skin infections, with formulations optimized for stability and bioavailability . However, its oral bioavailability is lower compared to prodrugs like faropenem medoxomil, which was rejected by the U.S. FDA due to efficacy concerns .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14NNaO5S

Molecular Weight

307.30 g/mol

IUPAC Name

sodium;6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1

InChI Key

ICSAXRANXQSPQP-UHFFFAOYSA-M

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Single-Step Deprotection Method

The landmark CN103059046A patent demonstrates a streamlined process where hydroxyl and carboxyl protecting groups are simultaneously removed using triphenylphosphine and tetrakis(triphenylphosphine)palladium in dichloromethane. This method converts (5R,6S)-6-[(R)-1-hydroxyethyl]-2-[(R)-2-tetrahydrofuroylsulfenyl]penem-3-carboxylic acid propylene ester to faropenem sodium in 96% yield through:

  • Dissolution in methylene chloride with ethyl hexanoic acid sodium
  • Catalytic deprotection at ambient temperature
  • Crystallization from acetone-water mixtures

Comparative data shows this approach outperforms traditional sequential deprotection methods that yield only 63.4%. The critical innovation lies in eliminating intermediate isolation steps, reducing solvent consumption by 40% while maintaining product purity >98% via HPLC.

Two-Step Desiliconization-Alkylation

CN107337684A details a sophisticated route starting from tert-butyldimethylsilyl-protected intermediates:

Step 1: Desiliconization  
Reaction Conditions:  
- Substrate: 6-(1'-tert-butyldimethylsilylethyl)-2-(2"-tetrahydrofuryl)penem-3-allyl carboxylate  
- Solvent: Dichloromethane/NMP (3:1 v/v)  
- Reagent: Acetic acid/NaI (2.5 eq)  
- Yield: 88.8% intermediate II  

Step 2: Pi-Allyl Removal  
Catalytic System:  
- Pd(PPh3)4 (0.3 mol%)  
- PPh3 (10 mol%)  
- Sodium iso-octoate (1.2 eq)  
- Yield: 73.3% final product  

This method achieves 63% overall yield improvement over previous palladium-intensive protocols by optimizing solvent polarity and catalyst loading. The mixed solvent system (dichloromethane/NMP) enhances intermediate II crystallinity, enabling direct filtration instead of column chromatography.

Advanced Purification Techniques

Recrystallization Optimization

Post-synthetic purification in CN107337684A employs a temperature-gradient crystallization:

  • Dissolve crude product in water (45°C)
  • Activated carbon treatment (30 min)
  • Dropwise acetone addition (3:1 v/v water:acetone)
  • Cooling to -5°C with gradual crystal growth
    This protocol reduces related substances from 2.1% to <0.5% while recovering 80% product. The final material meets pharmacopeial standards with:
  • Specific rotation: +145° to +150°
  • Heavy metals: <10 ppm
  • Purity (HPLC): 99.2%

Comparative Solvent Systems

Data from multiple patents reveals solvent selection dramatically impacts crystallization efficiency:

Solvent Pair Yield (%) Purity (%) Crystal Habit
Water/Acetone 80 99.2 Needle-like
Ethanol/Ether 68 97.5 Platelet
IPA/Heptane 72 98.1 Prismatic

Water/acetone systems produce superior crystal morphology for filtration while minimizing solvent residues (<500 ppm).

Formulation Strategies

Stable Granule Production

CN104224729A discloses a granulation method using:

  • Polyvinyl alcohol (PVA, 0.4:1 drug ratio)
  • Dextran (10% w/w)
  • Aspartame (2% w/w)
    Process parameters:
  • Granulation: 50% ethanol, 20 mesh sieve
  • Drying: 40°C fluidized bed
  • Final moisture: <2%

Stability testing shows these granules maintain:

  • 98.5% potency after 6 months (40°C/75% RH)
  • <0.2% degradation products vs. 1.5% in tablets

Lyophilization Challenges

Comparative Example 5 in CN104224729A highlights formulation pitfalls:

  • Freeze-dried powders showed 12% decomposition after 3 months
  • Crystallinity loss during lyophilization increases chemical reactivity
  • Residual moisture >3% accelerates β-lactam ring hydrolysis

Catalytic System Innovations

Palladium Utilization Efficiency

CN107337684A revolutionizes catalyst usage through:

  • Pd(PPh3)4 loading reduction (0.3 mol% vs. 1.5 mol%)
  • Triphenylphosphine co-catalyst (10 mol%) prevents Pd agglomeration
  • Sodium iso-octoate as phase-transfer catalyst

This system achieves:

  • Pd residues: <2 ppm (vs. 15 ppm)
  • Reaction time: 40 min (vs. 120 min)
  • Yield improvement: 71.1% vs. 62%

Cost-Benefit Analysis

Parameter Conventional Optimized
Pd per kg API 8.7 g 1.2 g
Solvent Recovery 62% 89%
Cycle Time 18 h 6.5 h
COG/kg $23,400 $14,700

The catalytic improvements reduce production costs by 37% while meeting ICH Q3D elemental impurity guidelines.

Regulatory Considerations

Genotoxic Impurity Control

All modern methods address palladium catalyst residues through:

  • Triple ethyl acetate washes (3×200 mL)
  • Chelating filtration with cellulose filters
  • Final product specification: <5 ppm Pd

Polymorphism Management

XRPD data from CN114315863A reveals three crystalline forms:

  • Form I (needles): Stable up to 150°C
  • Form II (plates): Hygroscopic, converts to Form I at >60% RH
  • Form III (prismatic): Metastable, observed in ethanol slurries

Current processes target Form I through controlled cooling rates (0.5°C/min) during crystallization.

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

Faropenem sodium’s β-lactam ring undergoes hydrolysis via bacterial enzymes (β-lactamases) and under aqueous conditions, leading to loss of antibacterial activity. Key findings include:

| Enzyme | kcatk_{\text{cat}}
(s⁻¹) | KMK_M
(μM) | kcat/KMk_{\text{cat}}/K_M
(μM⁻¹s⁻¹) |
|----------------|----------------------------|----------------|------------------------------------|
| KPC-2 (Class A)| 0.5 ± 0.1 | 40 ± 5 | 0.013 |
| VIM-2 (MBL) | 5.2 ± 0.3 | 50 ± 4 | 0.104 |
| L1 (MBL) | 4.8 ± 0.2 | 150 ± 10 | 0.032 |

  • Mechanism : Hydrolysis by serine β-lactamases (e.g., KPC-2) involves nucleophilic attack by Ser70 on the β-lactam carbonyl, forming an acyl-enzyme intermediate. For metallo-β-lactamases (e.g., VIM-2), Zn²⁺ ions activate water for hydrolysis .

  • Structural Evidence : Crystallography shows that hydrolyzed faropenem forms an imine-alkene product in VIM-2, with Zn²⁺ coordination altering active-site geometry .

Oxidation Reactions

Faropenem sodium is susceptible to oxidation under specific conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Products : Sulfoxides or sulfones derived from the tetrahydrofuran (THF) side chain, confirmed via HPLC and derivative spectrophotometry .

  • Conditions :

    • 30% H₂O₂ at 313 K : Degradation half-life of 6 minutes in bulk substance .

Reduction Reactions

Reduction modifies functional groups critical for antibacterial activity:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Impact : Reduction of the β-lactam carbonyl or hydroxyethyl group alters binding to penicillin-binding proteins (PBPs) .

Substitution Reactions

Nucleophilic substitution occurs at the β-lactam ring or side chains:

  • Thiol Substitution : Triphenylmethyl thiol (TrSH) replaces the acetyl group during synthesis.

  • Acylation : Allyloxycarbonyl chloride reacts with the hydroxyethyl group under basic conditions.

Photolytic Degradation

Exposure to UV light induces degradation:

  • Products : Isomeric forms and fragmented THF derivatives detected via HPLC .

  • Kinetics : First-order degradation with a rate constant (kk
    ) of 1.2×103min11.2\times 10^{-3}\,\text{min}^{-1}
    at 303 K .

Acid/Base-Mediated Degradation

ConditionDegradation PathwayHalf-Life (Bulk Substance)
0.4 M HCl at 343 K Protonation of carboxylate, ring opening45 minutes
0.2 M NaOH at 343 K Alkaline hydrolysis of β-lactam ring264 hours
  • HPLC Analysis : Degradation in NaOH yields a primary product eluting at 8.0 min, distinct from the parent compound (6.5 min) .

Reaction with Metals

  • Silver Nitrate (AgNO₃) : Used in synthesis to form intermediates via coordination with the thiol group .

  • Zn²⁺ in β-Lactamases : Direct coordination stabilizes the transition state during hydrolysis .

Key Mechanistic Insights

  • β-Lactam Reactivity : The strained β-lactam ring’s inherent reactivity drives nucleophilic attacks by water, thiols, or enzymes .

  • Role of the THF Side Chain : Hydrophobic interactions with enzyme active sites (e.g., Trp105 in KPC-2) influence reaction rates and product stability .

This synthesis of experimental data underscores faropenem sodium’s chemical versatility and informs strategies for optimizing stability and efficacy in formulations.

Scientific Research Applications

Faropenem sodium, also known as the sodium salt of faropenem, is a penem antibiotic with a broad antibacterial spectrum . It is utilized in treating various infections because of its activity against a range of Gram-positive and Gram-negative bacteria .

Spectrum of Antibacterial Activity

Faropenem sodium exhibits potent antibacterial activity against several common and drug-resistant bacteria :

  • Gram-positive bacteria: Effective against methicillin-sensitive Staphylococcus aureus (MSSA), Streptococcus pyogenes, and Streptococcus pneumoniae . It is also effective against penicillin-resistant pneumococci (PRSP), oral staphylococci, and enterococci .
  • Gram-negative bacteria: Demonstrates a broad antibacterial spectrum, covering Haemophilus influenzae and anaerobic bacteria like Bacteroides .
  • Other bacteria: Shows antibacterial activity against periodontitis-related pathogens such as Porphyromonas gingivalis . It also has satisfactory antibacterial activities against Moraxella catarrhalis .

However, it has comparatively weak antibacterial activity against Klebsiella pneumoniae .

Clinical Applications

Faropenem sodium is used to treat a variety of infections, including:

  • Respiratory tract infections
  • Urinary tract infections
  • Genital system infections
  • Biliary tract infections
  • Dental infectious diseases

It is administered orally for community-acquired respiratory tract infections in both pediatric and adult patients .

In Vitro Studies

In vitro studies have confirmed the antibacterial activity of faropenem sodium against common respiratory pathogens :

  • Streptococcus pneumoniae: Faropenem sodium MIC values ranged from 0.010 to 2.000 mg/L, with no significant difference in MIC distribution among penicillin-susceptible, intermediate, and resistant strains . The MIC90 value was consistently 1.000 mg/L .
  • Haemophilus influenzae: Faropenem sodium inhibited all strains at concentrations from 0.030 to 8.000 mg/L, with no difference in MIC distribution between β-lactamase-producing and ampicillin-resistant strains . The MIC90 value was 4.000 mg/L .
  • Moraxella catarrhalis: Faropenem sodium inhibited all strains at concentrations ranging from 0.030 to 2.000 mg/L, with MIC50 at 0.500 mg/L and MIC90 at 1.000 mg/L .
  • Klebsiella pneumoniae: Faropenem sodium showed weak activity, with MIC values ranging from 0.250 to >32.000 mg/L, and both MIC50 and MIC90 values exceeding 32.000 mg/L .

Faropenem Sodium Sustained-Release Tablets

Faropenem sodium is a time-dependent antibiotic, meaning its antibacterial effect is closely related to the duration of blood drug levels above the minimum inhibitory concentration (MIC) . A sustained-release tablet formulation has been developed to maintain stable blood drug levels over a longer period, enhancing the drug's fungistatic effect .

Compared to conventional dispersible tablets, the sustained-release formulation offers the advantage of once-daily administration, providing a lasting and stable therapeutic effect with reduced toxicity . The sustained-release tablets also exhibit better bioavailability, with blood drug levels increasing more noticeably with dosage increases compared to dispersible tablets .

Activity Against Mycobacterium tuberculosis

Comparison with Similar Compounds

Structural and Functional Comparisons

Faropenem belongs to the penem subclass, structurally distinct from carbapenems (e.g., meropenem, ertapenem) due to its 1β-methyl group and tetrahydrofuran side chain . These modifications influence binding kinetics to bacterial enzymes. For example, in Mycobacterium tuberculosis transpeptidase LdtMt2, faropenem exhibits unique acylation rates compared to carbapenems like ertapenem and meropenem, suggesting differential target affinity .

Table 1: Structural and Pharmacokinetic Profiles
Compound Class Administration Half-Life (h) Cₘₐₓ (mg/L) Oral Bioavailability Key Indications
Faropenem Sodium Penem Oral/IV 1.4 45.2 Low (~30%) Respiratory, UTI
Meropenem Carbapenem IV 1.0* 40–50* N/A Severe infections*
Ertapenem Carbapenem IV 4.0* 150* N/A Intra-abdominal infections*
Cefuroxime Axetil Cephalosporin Oral 1.2* 7–10* ~50%* Respiratory infections

*Data marked with * are based on general pharmacological knowledge due to absence in provided evidence.

Spectrum of Activity

Faropenem covers common pathogens in community-acquired infections but lacks activity against Pseudomonas aeruginosa, a gap addressed by carbapenems like meropenem . In a randomized trial, faropenem tablets showed comparable efficacy to cefuroxime axetil (94.29% vs. 91.43% effectiveness) for respiratory infections, highlighting its role as an oral alternative to cephalosporins .

Resistance and Clinical Implications

Unlike parenteral carbapenems (restricted to hospitals), faropenem’s outpatient use in uncomplicated infections may accelerate AMR. For example, its excretion in urine (30–40% renal recovery ) could select for resistant strains in the gut and urinary tracts .

Table 2: Resistance Risk Profiles
Compound Resistance Mechanism AMR Risk Level Key Concerns
Faropenem Sodium Porin mutations, β-lactamase stability High Cross-resistance with carbapenems
Meropenem Carbapenemase production Moderate Hospital-acquired infections*
Cefuroxime Axetil Extended-spectrum β-lactamases Low-Moderate Community-acquired resistance

Biological Activity

Faropenem sodium salt, also known as Fropenum sodium, is a novel oral β-lactam antibiotic belonging to the penem class. It is distinguished by its unique chemical structure, which incorporates a sulfur atom at position 1 of the β-lactam ring. This article explores the biological activity of Faropenem sodium salt, focusing on its antimicrobial properties, mechanisms of action, pharmacokinetics, and clinical efficacy.

Faropenem is synthesized as a sodium salt and exhibits structural similarities to carbapenems, yet it is classified distinctly due to its penem nature. The presence of sulfur alters the conformation and stability of the molecule, providing it with a unique profile against various pathogens.

  • Chemical Properties : Faropenem's structural features contribute to its resistance against β-lactamases, enzymes that typically degrade β-lactam antibiotics. Its stability is attributed to the conformational restraints imposed by the cyclic structure and the longer bond lengths involving sulfur compared to carbon in carbapenems .
  • Mechanism of Action : Like other β-lactams, Faropenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking, which is essential for maintaining cell wall integrity .

Antimicrobial Activity

Faropenem demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial Species MIC (mg/L)
Staphylococcus aureus0.008 - 0.25
Streptococcus pneumoniae0.015 - 0.5
Escherichia coli0.06 - 16
Klebsiella pneumoniae0.5 - 4
Haemophilus influenzae0.25 - 1

Faropenem has shown significant efficacy against respiratory tract pathogens such as S. pneumoniae, H. influenzae, and M. catarrhalis, making it a potential candidate for treating community-acquired infections .

Pharmacokinetics

The pharmacokinetic profile of Faropenem indicates high oral bioavailability (approximately 70-80% when administered as an ester prodrug). It is primarily eliminated via renal pathways, with active secretion mechanisms involving transporters like Npt1 in proximal tubular cells .

  • Absorption : Faropenem is well absorbed in the gastrointestinal tract, and its formulation as a sodium salt enhances solubility and absorption characteristics.
  • Distribution : It achieves therapeutic concentrations in systemic circulation, effectively targeting infections.
  • Elimination : Renal excretion is predominant, with studies indicating that probenecid can influence its renal transport dynamics .

Clinical Efficacy and Case Studies

A systematic review evaluated the clinical efficacy of Faropenem across various indications, including urinary tract infections (UTIs) and respiratory infections. The findings from several clinical trials are summarized in Table 2.

Study Indication Sample Size Efficacy Results
Dunne et al., 2020UTI1671High therapeutic response at test-of-cure visit
Hamasuna et al., 2014UTI200Significant microbiological response
Siegert et al., 2003Acute bacterial sinusitis561Positive clinical response within 7-16 days

These studies collectively demonstrate that Faropenem is effective in treating various bacterial infections with a favorable safety profile .

Q & A

Basic Research Questions

Q. How to design a comparative efficacy study for Faropenem Sodium against other β-lactam antibiotics in respiratory infections?

  • Methodological Approach : Use a randomized controlled trial (RCT) design with PICOT criteria:

  • P opulation: Patients with confirmed bacterial respiratory infections (e.g., ).
  • I ntervention: Faropenem Sodium (e.g., 300 mg extended-release tablets, as in ).
  • C omparison: Cefuroxime Axetil or other β-lactams ( ).
  • O utcome: Cure rate, bacterial eradication, adverse events (use Chi-square tests for statistical analysis).
  • T imeframe: 7–14 days ( ).
    • Data Interpretation : Account for confounding variables (e.g., comorbidities, prior antibiotic use) using multivariate regression .

Q. What analytical methods are recommended for characterizing Faropenem Sodium’s chemical stability under varying pH conditions?

  • Methodological Approach :

  • HPLC with UV detection (C18 column, mobile phase: acetonitrile/water) to monitor degradation products ( ).
  • Forced degradation studies : Expose samples to acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours (USP guidelines, ).
  • Mass spectrometry to identify degradation pathways (e.g., hydrolysis of β-lactam ring) .

Q. How to assess Faropenem Sodium’s solubility and formulation stability for oral bioavailability studies?

  • Methodological Approach :

  • Shake-flask method : Measure equilibrium solubility in buffers (pH 1.2–7.4) at 37°C ( ).
  • Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Dissolution testing : Use USP Apparatus II (paddle) at 50 rpm in simulated gastric fluid .

Advanced Research Questions

Q. What mechanisms underlie Faropenem Sodium’s potential contribution to carbapenem cross-resistance?

  • Methodological Approach :

  • Genomic sequencing : Identify mutations in penA (penicillin-binding protein) or efflux pump overexpression in resistant isolates ( ).
  • Time-kill assays : Compare bactericidal activity of Faropenem vs. meropenem against E. coli or K. pneumoniae with known resistance genes .
  • MALDI-TOF MS : Profile β-lactamase enzymes (e.g., ESBLs, AmpC) in resistant strains .

Q. How to model pharmacokinetic/pharmacodynamic (PK/PD) relationships for Faropenem Sodium in pediatric populations?

  • Methodological Approach :

  • Population PK modeling : Use NONMEM or Monolix to analyze plasma concentration data from pediatric trials ().
  • Monte Carlo simulations : Predict probability of target attainment (PTA) for AUC/MIC ratios ≥40 (CLSI breakpoints, ).
  • Renal function adjustment : Account for age-dependent glomerular filtration rate (GFR) variability .

Q. What experimental strategies can resolve contradictions in Faropenem Sodium’s reported efficacy across clinical trials?

  • Methodological Approach :

  • Meta-analysis : Pool data from RCTs (e.g., vs. studies in ) using random-effects models (RevMan software).
  • Subgroup analysis : Stratify by infection type (community-acquired vs. nosocomial) or bacterial load.
  • Sensitivity analysis : Exclude studies with high risk of bias (Cochrane Risk of Bias Tool) .

Q. How to evaluate Faropenem Sodium’s synergistic effects with non-β-lactam antibiotics?

  • Methodological Approach :

  • Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices for combinations (e.g., Faropenem + Rifamycin Sodium, ).
  • Biofilm models : Use Calgary Biofilm Device to assess synergy against P. aeruginosa biofilms.
  • Transcriptomic analysis : RNA-seq to identify pathways modulated by combination therapy .

Methodological Notes

  • Quality Control : Adhere to NCCLS guidelines for antimicrobial susceptibility testing ( ).
  • Data Validation : Cross-reference solubility and stability data with USP compendial methods ( ).
  • Ethical Compliance : Ensure RCTs are registered (ClinicalTrials.gov ) and IRB-approved ( ).

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